molecular formula C23H29NO3 B1221319 2-Piperidinoethyl dibenzylglycolate CAS No. 97508-25-3

2-Piperidinoethyl dibenzylglycolate

Cat. No.: B1221319
CAS No.: 97508-25-3
M. Wt: 367.5 g/mol
InChI Key: HWRQDFFXUTUDCP-UHFFFAOYSA-N
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Description

2-Piperidinoethyl dibenzylglycolate is an ester derivative featuring a piperidine ring connected via an ethyl group to a dibenzylglycolate moiety. Piperidine-containing compounds are frequently explored in medicinal chemistry due to their bioactivity, particularly in modulating smooth muscle function and neurological targets .

Properties

CAS No.

97508-25-3

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-benzyl-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C23H29NO3/c25-22(27-17-16-24-14-8-3-9-15-24)23(26,18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21/h1-2,4-7,10-13,26H,3,8-9,14-19H2

InChI Key

HWRQDFFXUTUDCP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)CCOC(=O)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O

Other CAS No.

97508-25-3

Synonyms

2-PDG
2-piperidinoethyl dibenzylglycolate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Comparisons of 2-Piperidinoethyl Derivatives

Compound Name Core Structure Therapeutic Use Key Physicochemical Properties Analytical Methods (LOQ)
2-Piperidinoethyl dibenzylglycolate Dibenzylglycolate ester Not explicitly stated Likely high lipophilicity (benzyl groups) No direct data
Flavoxate Hydrochloride Chromene-8-carboxylate Antispasmodic Polarographic detection in buffered MeOH DC-polarography (1×10⁻⁵ M)
3-(2,2-Diphenylethyl)-5-(2-piperidinoethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Antitussive Synthetic derivative with diphenylethyl Not specified
Ethyl 2-(Piperidin-4-yl)acetate Piperidine-acetate ester Research compound Moderate GI absorption, BBB permeability Not specified
Methyl 2-Phenyl-2-(2-piperidyl)acetate Phenyl-piperidine ester Pharmaceutical interest Structural analog with tunable solubility Not specified

Pharmacological Activity

  • Flavoxate Hydrochloride : Exhibits potent smooth muscle relaxation, particularly in the urogenital tract, attributed to its chromene core and ester linkage .
  • 1,2,4-Oxadiazole Derivative : Demonstrates antitussive action, likely due to the oxadiazole heterocycle enhancing receptor binding .

Physicochemical and Analytical Properties

  • Analytical Sensitivity : Flavoxate’s quantitation via adsorptive stripping voltammetry achieves an LOQ of 1×10⁻⁹ M, highlighting the utility of electrochemical methods for piperidine-containing compounds .

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: The 2-piperidinoethyl group is conserved across analogs, suggesting its role in bioactivity.
  • Heterocyclic Cores : Oxadiazole derivatives () prioritize antitussive over antispasmodic activity, emphasizing the impact of heterocycles on target specificity .

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